Direct Comparator Evidence is Absent
A comprehensive search of primary literature and patents did not return any assay data (IC50, Ki, EC50, logP, solubility, metabolic stability, permeability, etc.) for Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate. Consequently, no direct head-to-head comparison with a close analog can be constructed. The nearest chemically characterized comparator, SAR127303 (hexafluoroisopropyl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate), differs in both the carbamate leaving group and the aryl substituent, preventing reliable quantitative inference [1].
| Evidence Dimension | MAGL inhibitory activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | SAR127303 (IC50 = 39.3 nM human MAGL) |
| Quantified Difference | Cannot be calculated |
| Conditions | Fluorogenic MAGL substrate assay (human recombinant enzyme) |
Why This Matters
Without quantitative differentiation, a scientific user cannot prioritize this compound over SAR127303 or other analogs for MAGL-targeted studies.
- [1] Wang L, Mori W, Cheng R, et al. Synthesis and Preclinical Evaluation of Sulfonamido-based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase. Theranostics. 2016;6(8):1145-1159. View Source
